

Troubleshooting solubility issues with 2-Benzylthioadenosine in buffers

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Compound of Interest

Compound Name: 2-Benzylthioadenosine

Cat. No.: B12100290

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Technical Support Center: 2-Benzylthioadenosine

Welcome to the technical support center for **2-Benzylthioadenosine**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this adenosine analog in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is 2-Benzylthioadenosine?

2-Benzylthioadenosine is a synthetic analog of adenosine, modified at the 2-position of the purine ring with a benzylthio group. This modification can influence its affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.

Q2: What is the primary application of 2-Benzylthioadenosine in research?

2-Benzylthioadenosine is primarily used as a research tool to study the function of adenosine receptors. Its specific interactions with these receptors can help elucidate their role in various signaling pathways and physiological processes.

Q3: How should I store **2-Benzylthioadenosine**?

For long-term stability, **2-Benzylthioadenosine** should be stored as a solid at -20°C, protected from light and moisture. Stock solutions, typically prepared in organic solvents like DMSO, should be stored in tightly sealed vials at -20°C or -80°C to prevent solvent evaporation and degradation.

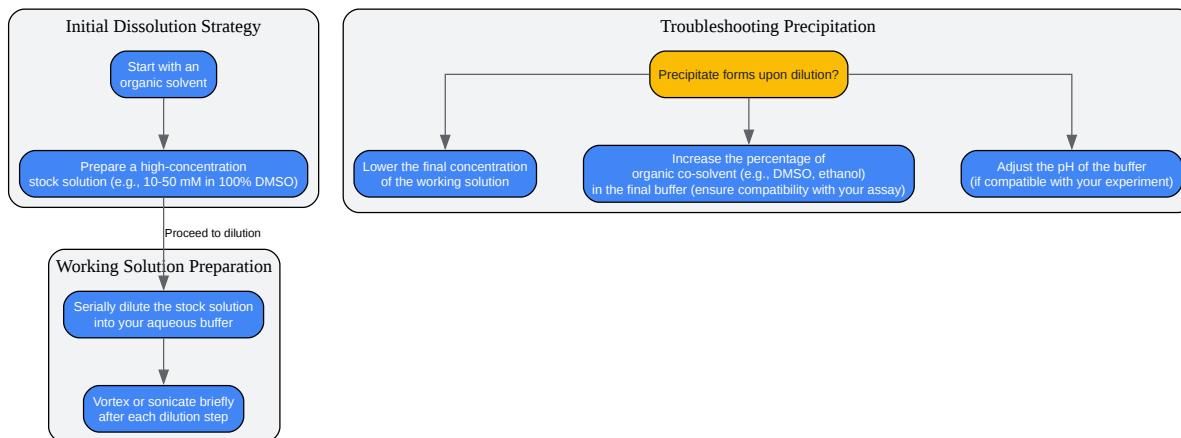
Troubleshooting Solubility Issues

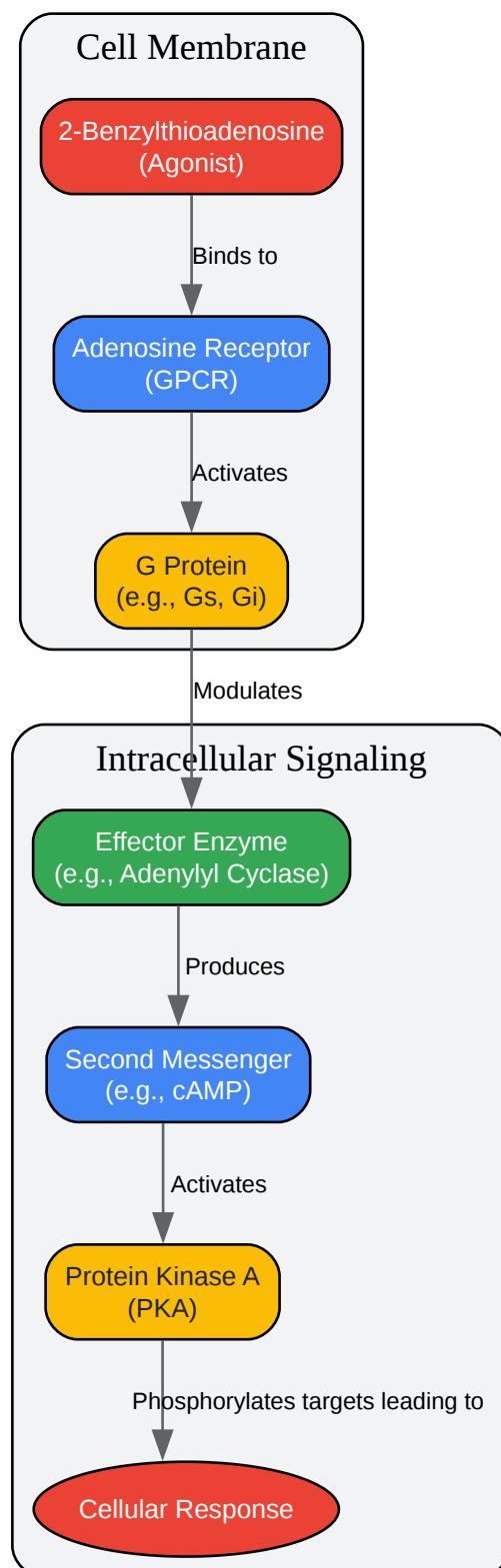
Researchers may encounter difficulties when dissolving **2-Benzylthioadenosine** in aqueous buffers for their experiments. The following guide provides a systematic approach to overcome these challenges.

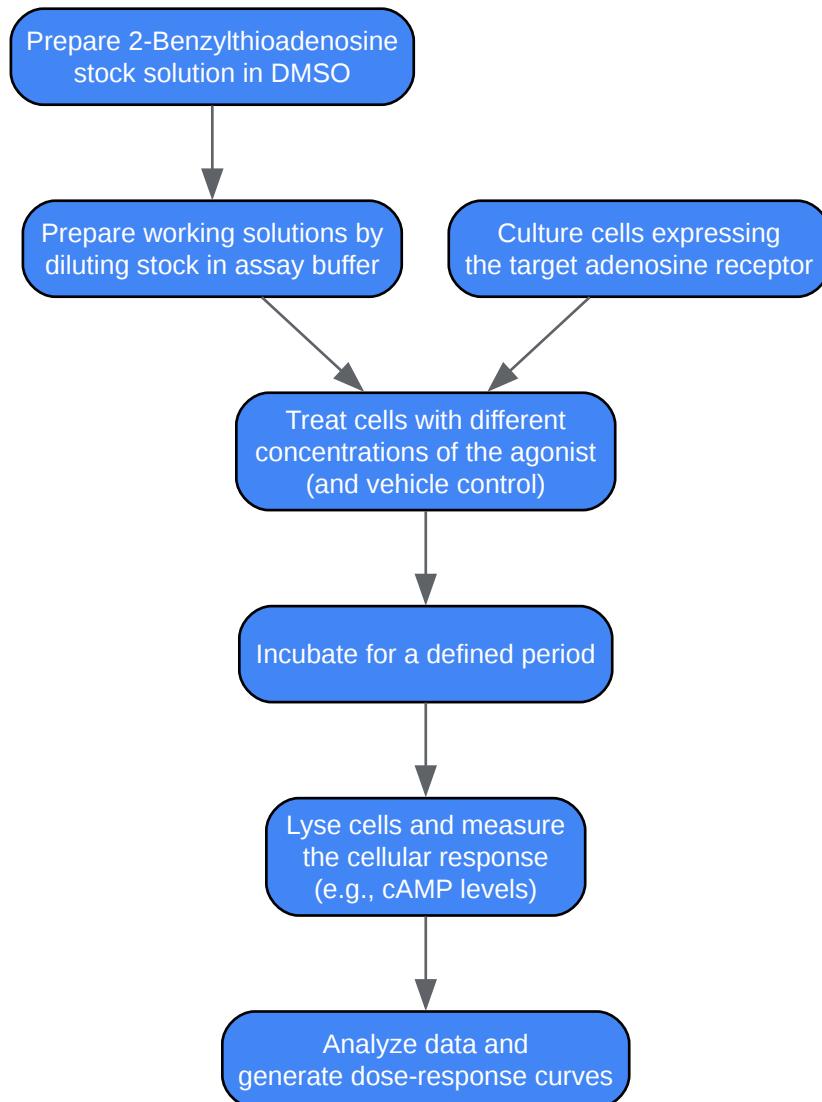
Problem: The compound is not dissolving in my chosen aqueous buffer (e.g., PBS, Tris-HCl).

Root Cause: **2-Benzylthioadenosine** has low aqueous solubility due to its relatively nonpolar benzylthio group. Direct dissolution in aqueous buffers is often challenging.

Solution Workflow:







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